molecular formula C7H12N2O B6198256 6-nitroso-6-azaspiro[2.5]octane CAS No. 2680528-32-7

6-nitroso-6-azaspiro[2.5]octane

Cat. No.: B6198256
CAS No.: 2680528-32-7
M. Wt: 140.2
InChI Key:
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Description

6-nitroso-6-azaspiro[2.5]octane is an organic compound with a unique spirocyclic structure. . It is characterized by a spiro linkage between a nitrogen atom and a cyclohexane ring, which contributes to its distinct chemical properties.

Preparation Methods

The synthesis of 6-nitroso-6-azaspiro[2.5]octane can be achieved through several routes. One common method involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is typically carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . Another approach involves the annulation of cyclopentane or four-membered rings using readily available starting materials and conventional chemical transformations . Industrial production methods often employ continuous-flow synthesis to enhance efficiency and safety, particularly in handling exothermic reactions and gas release .

Chemical Reactions Analysis

6-nitroso-6-azaspiro[2.5]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-nitroso-6-azaspiro[25]octane has a wide range of scientific research applications In chemistry, it is used as an intermediate in the synthesis of complex organic molecules In biology, it serves as a probe for studying enzyme mechanisms and protein interactionsAdditionally, it is used in the agricultural industry as a pesticide and in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 6-nitroso-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic aminating agent, reacting with nucleophiles such as amines, thiols, and carboxylates. This reactivity is attributed to the presence of the nitroso group, which facilitates the formation of covalent bonds with target molecules. The pathways involved in its action include the modification of enzyme active sites and the disruption of protein-protein interactions .

Comparison with Similar Compounds

6-nitroso-6-azaspiro[2.5]octane can be compared with other spirocyclic compounds, such as 1-oxa-2-azaspiro[2.5]octane and 6-azaspiro[2.5]octane. While these compounds share a similar spirocyclic structure, they differ in their functional groups and reactivity. For instance, 1-oxa-2-azaspiro[2.5]octane is known for its use as an electrophilic aminating agent, whereas 6-azaspiro[2.5]octane has applications as a small molecule agonist of the human glucagon-like peptide-1 receptor . The unique nitroso group in this compound distinguishes it from these related compounds, providing distinct chemical properties and reactivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-nitroso-6-azaspiro[2.5]octane can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,5-dimethylpyrrolidine", "nitrosyl chloride", "sodium hydroxide", "sodium nitrite", "acetic acid", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 2,5-dimethylpyrrolidine is reacted with nitrosyl chloride in the presence of sodium hydroxide to form 2,5-dimethyl-1-nitrosopyrrolidine.", "Step 2: 2,5-dimethyl-1-nitrosopyrrolidine is then reacted with sodium nitrite and acetic acid to form 2,5-dimethyl-1-nitrosopyrrolidinium acetate.", "Step 3: The intermediate compound 2,5-dimethyl-1-nitrosopyrrolidinium acetate is then treated with sulfuric acid to form 6-nitroso-6-azaspiro[2.5]octane.", "Step 4: The final product is isolated and purified by extraction with ethyl acetate, washing with sodium bicarbonate solution, drying over magnesium sulfate, and evaporation of the solvent to yield 6-nitroso-6-azaspiro[2.5]octane as a yellow oil." ] }

CAS No.

2680528-32-7

Molecular Formula

C7H12N2O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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